trans-Stilbene oxide
Overview
Description
R-trans-stilbene oxide is a trans-stilbene oxide. It is an enantiomer of a S-trans-stilbene oxide.
Scientific Research Applications
Role in Eye Diseases
Trans-Stilbene oxide, a derivative of resveratrol, shows potential in treating age-related eye disorders due to its anti-inflammatory and neuroprotective properties. Studies indicate its effectiveness in conditions like glaucoma, cataracts, diabetic retinopathy, and macular degeneration (Bryl et al., 2022).
Impact on Liver Enzymes
This compound has been found to increase various hepatic enzyme activities in rats, including epoxide hydrase and aryl hydrocarbon hydroxylase, without significantly affecting other liver enzymes or causing endoplasmic reticulum proliferation (Mukhtar et al., 1978).
Catalysis Research
Research has explored the use of this compound in catalysis, particularly in liquid-phase reactions. Studies have investigated its synthesis using different catalysts, revealing insights into the process efficiency and selectivity (Selvaraj et al., 2005).
Role in Metabolic Activation
This compound plays a role in the metabolic activation of certain compounds. It has shown estrogenic activity upon liver microsome-mediated activation, illustrating its potential relevance in understanding estrogenic activities of related compounds (Sugihara et al., 2000).
Epoxidation Mechanisms
The compound has been central to studies examining the epoxidation of stilbenes, providing insights into reaction mechanisms and isomer assignments. These findings are significant for understanding chemical reactions involving stilbene derivatives (Shepherd, 1993).
Influence on Benzo(a)pyrene Metabolism
This compound significantly alters the metabolism of benzo(a)pyrene, a carcinogenic compound, in the liver. This alteration in metabolic pathways suggests potential protective effects against the harmful impacts of carcinogens (Bücker et al., 1979).
Application in Spectrophotometric Assays
The compound is utilized in developing spectrophotometric assays for measuring enzymatic activities. This application is significant for biochemical research and drug development (Hasegawa & Hammock, 1982).
Studying Microsomal Cytochrome P-450
This compound is instrumental in studying the induction of cytochrome P-450 isozymes. Its unique induction profile compared to other compounds provides valuable insights into the complexities of drug metabolism (Meijer et al., 1982).
Properties
IUPAC Name |
(2R,3R)-2,3-diphenyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315411 | |
Record name | (R,R)-Stilbene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS] | |
Record name | trans-Stilbene oxide | |
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CAS No. |
25144-18-7, 1439-07-2 | |
Record name | (R,R)-Stilbene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25144-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Stilbene oxide, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Stilbene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100317 | |
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Record name | trans-Stilbene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40295 | |
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Record name | (R,R)-Stilbene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-α,α-epoxydibenzyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | STILBENE OXIDE, (2R,3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIG187ZROD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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